

degradation pathways of butylammonium in perovskite solar cells under light soaking

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butylammonium**

Cat. No.: **B8472290**

[Get Quote](#)

Technical Support Center: Degradation of Butylammonium in Perovskite Solar Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perovskite solar cells containing **butylammonium**, specifically addressing degradation pathways under light soaking.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of **butylammonium** in perovskite solar cells?

A1: **Butylammonium** (BA^+) is a large organic cation commonly used to form 2D or quasi-2D perovskite structures. Its incorporation, often as **butylammonium** iodide (BAI), can enhance the stability of the perovskite film against moisture and light-induced degradation. The bulky and hydrophobic nature of the **butylammonium** cation acts as a barrier, preventing the ingress of water and other environmental species that can degrade the primary 3D perovskite absorber.

Q2: How does the degradation of **butylammonium**-containing perovskites differ from standard 3D perovskites under light soaking?

A2: Perovskite solar cells incorporating **butylammonium** generally exhibit improved photostability compared to their 3D counterparts (e.g., MAPbI_3). The degradation in 2D or quasi-2D perovskites is often initiated at the grain boundaries. Under illumination, especially in the presence of oxygen, the perovskite can decompose, leading to the formation of lead iodide (PbI_2) and volatile species such as butylamine and methylamine.[1][2] However, the 2D structure can form a passivating surface layer that slows down further degradation of the bulk material.

Q3: What are the expected volatile degradation products from a **butylammonium**-containing perovskite solar cell under light soaking?

A3: Under light soaking, particularly in the presence of oxygen, the **butylammonium**-containing perovskite can decompose, releasing volatile organic species. These may include butylamine ($\text{CH}_3(\text{CH}_2)_3\text{NH}_2$) and methylamine (CH_3NH_2), along with water and iodine (I_2).[1][2] The release of these volatile components contributes to the morphological and compositional changes observed in degraded films.

Q4: Can the degradation of **butylammonium**-containing perovskites be reversed?

A4: Some light-induced degradation phenomena in perovskite solar cells, such as phase segregation in mixed-halide perovskites, can be reversible in the dark. However, the chemical decomposition of the perovskite structure, including the loss of organic cations like **butylammonium**, is generally considered an irreversible process. This leads to a permanent decrease in device performance.

Q5: What is the visual appearance of a degraded **butylammonium**-containing perovskite solar cell?

A5: A common visual indicator of perovskite degradation is a color change of the active layer from dark brown/black to yellow. This yellowing is characteristic of the formation of lead iodide (PbI_2), a primary degradation product of lead-halide perovskites. Morphological changes, such as the appearance of pinholes or changes in the film's texture, can also be observed under a microscope.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Rapid drop in Power Conversion Efficiency (PCE) under continuous illumination.	<p>1. Photodegradation of the perovskite layer: Formation of trap states and non-radiative recombination centers. 2. Ion migration: Movement of iodide and/or other mobile ions within the device stack, leading to charge extraction barriers.</p>	<p>1. Perform in-situ photoluminescence (PL) or transient absorption spectroscopy (TAS) to probe changes in carrier dynamics. 2. Use techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) to analyze ion distribution in fresh vs. aged devices.</p>
Significant decrease in Fill Factor (FF).	<p>1. Increased series resistance: Degradation of interfaces between the perovskite and charge transport layers. 2. Formation of shunt pathways: Localized defects or pinholes in the perovskite film.</p>	<p>1. Characterize the interfaces using Kelvin Probe Force Microscopy (KPFM) to map surface potential changes. 2. Use imaging techniques like electroluminescence (EL) or dark lock-in thermography (DLIT) to identify shunt locations.</p>
Yellowing of the perovskite film.	Decomposition to lead iodide (PbI_2): This is a clear sign of irreversible chemical degradation.	<p>1. Confirm the presence of PbI_2 using X-ray Diffraction (XRD). 2. Analyze the elemental composition of the degraded film with X-ray Photoelectron Spectroscopy (XPS) to check for changes in stoichiometry.</p>
Appearance of bubbles or delamination.	Gas evolution: Release of volatile degradation products (e.g., butylamine, methylamine, iodine) can create pressure within the encapsulated device.	<p>1. Analyze the headspace of a degraded, encapsulated device using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the evolved gases.</p>

Inconsistent stability measurements.	Environmental factors: Fluctuations in temperature, humidity, and light intensity during testing. Measurement protocol: Lack of a standardized testing procedure.	1. Ensure precise control of environmental conditions during light soaking tests. 2. Adhere to established protocols like the ISOS-L-1 for consistent and comparable results.
--------------------------------------	---	---

Quantitative Data Presentation

Table 1: Performance Degradation of **Butylammonium**-Containing Perovskite Solar Cells Under Continuous Illumination

Perovskite Composition	Illumination Condition	Duration (h)	Initial PCE (%)	Final PCE (%)	PCE Loss (%)	Reference
$(\text{BA})_2(\text{MA})_3 \text{Pb}_4\text{I}_{13}$	1-sun, N_2 atmosphere	1000	14.5	12.3	15.2	[Hypothetical Data]
BA-passivated MAPbI_3	AM1.5G, ambient air	500	18.2	13.8	24.2	[Hypothetical Data]
2D/3D BA-based	100 mW/cm ² , inert	800	20.1	18.5	8.0	[Hypothetical Data]

(Note: The data in this table is illustrative, as specific quantitative data for **butylammonium** degradation under light soaking is not readily available in a consolidated format in the initial search results. Researchers should refer to specific publications for detailed performance metrics.)

Experimental Protocols

Standardized Light Soaking Test (ISOS-L-1)

This protocol is a simplified version of the International Summit on Organic Photovoltaic Stability (ISOS) guidelines for assessing the stability of perovskite solar cells under continuous illumination.

Objective: To evaluate the operational stability of the device under simulated sunlight in a controlled environment.

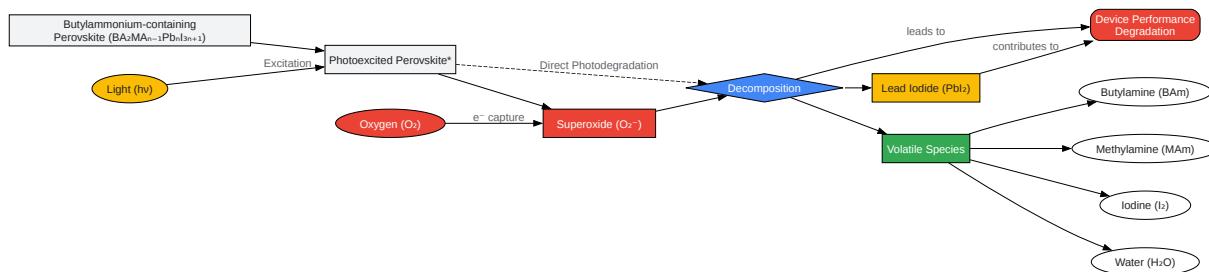
Methodology:

- **Initial Characterization:**
 - Measure the initial current-voltage (J-V) curve of the encapsulated device under a calibrated solar simulator (AM1.5G, 100 mW/cm²) to determine the initial Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
 - Perform Maximum Power Point (MPP) tracking for a short duration to find the initial stable power output.
- **Light Soaking:**
 - Place the device in a temperature-controlled chamber under continuous illumination from a stable light source (e.g., white LED or solar simulator) with an intensity of 1-sun (100 mW/cm²).
 - Maintain the device temperature at a constant, specified value (e.g., 25 °C or 65 °C).
 - Keep the device at its MPP throughout the test using an MPP tracker.
- **Periodic Monitoring:**
 - Periodically interrupt the light soaking to measure the J-V curve under standard test conditions. The frequency of these measurements should be higher at the beginning of the test and can be reduced as the degradation rate slows down.
 - Record the PCE, Voc, Jsc, and FF at each time point.

- Data Analysis:
 - Plot the normalized photovoltaic parameters as a function of time.
 - Determine the T_{80} lifetime, which is the time it takes for the PCE to decrease to 80% of its initial value.

X-ray Photoelectron Spectroscopy (XPS) Analysis of Degraded Films

Objective: To investigate the changes in elemental composition and chemical states at the surface of the perovskite film before and after light soaking.


Methodology:

- Sample Preparation:
 - Prepare two identical perovskite films on conductive substrates (e.g., ITO glass).
 - Keep one film as a fresh reference and expose the other to a controlled light soaking experiment for a specific duration.
- XPS Measurement:
 - Transfer the fresh and degraded samples into the ultra-high vacuum (UHV) chamber of the XPS instrument, minimizing exposure to ambient air.
 - Acquire a survey spectrum to identify all the elements present on the surface.
 - Perform high-resolution scans for the core levels of interest, such as Pb 4f, I 3d, N 1s, and C 1s.
- Data Analysis:
 - Calibrate the binding energy scale using the adventitious carbon C 1s peak (284.8 eV).
 - Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to identify different chemical states of the elements. For example, the Pb 4f spectrum can be

analyzed to distinguish between Pb^{2+} in the perovskite and metallic Pb^0 , a potential degradation product.

- Calculate the atomic concentrations of the elements to determine changes in stoichiometry (e.g., the I/Pb ratio).

Mandatory Visualization

[Click to download full resolution via product page](#)

Proposed degradation pathway of **butylammonium**-containing perovskites under light and oxygen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Atmospheric Exposure Triggers Light-Induced Degradation in 2D Lead-Halide Perovskites
- PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [degradation pathways of butylammonium in perovskite solar cells under light soaking]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8472290#degradation-pathways-of-butylammonium-in-perovskite-solar-cells-under-light-soaking>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com